molecular formula C21H21FN2O3S B2742077 N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methoxyphenoxy)acetamide CAS No. 946251-02-1

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methoxyphenoxy)acetamide

Cat. No. B2742077
CAS RN: 946251-02-1
M. Wt: 400.47
InChI Key: FXWBVLUDVQOQFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C21H21FN2O3S and its molecular weight is 400.47. The purity is usually 95%.
BenchChem offers high-quality N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methoxyphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methoxyphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Synthesis of Thiazole Derivatives : Thiazoles and their derivatives are synthesized through various chemical reactions, offering a wide range of biological activities. A study detailed the synthesis of thiazole derivatives and evaluated their antimicrobial activities against bacterial and fungal isolates, highlighting their potential as antimicrobial agents (Wardkhan et al., 2008).

  • Antimicrobial Activity of Benzophenone-Thiazole Derivatives : Another study synthesized benzophenone-thiazole derivatives and evaluated their antimicrobial activities, demonstrating their effectiveness against various cell lines and suggesting their potential as antimicrobial and antiproliferative agents (Prashanth et al., 2014).

Chemotherapeutic Applications

  • Antiproliferative Activity of Pyridine Linked Thiazole Derivatives : Research into pyridine-thiazole compounds revealed promising anticancer activity against various cancer cell lines. This suggests their potential as chemotherapeutic agents, highlighting the significant role of thiazole derivatives in cancer treatment (Alqahtani et al., 2020).

  • Design and Synthesis of Oxadiazole Derivatives : A study focused on the design and synthesis of oxadiazole derivatives, including their evaluation as chemotherapeutic agents. These compounds showed antimicrobial activity and antiproliferative effects against tumor cell lines, underscoring their potential in developing new treatments (Kaya et al., 2017).

properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3S/c1-14-19(28-21(24-14)15-5-3-6-16(22)11-15)9-10-23-20(25)13-27-18-8-4-7-17(12-18)26-2/h3-8,11-12H,9-10,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWBVLUDVQOQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methoxyphenoxy)acetamide

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